molecular formula C20H21BrN2O4 B269073 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

货号 B269073
分子量: 433.3 g/mol
InChI 键: UMMZCTCBVZIMQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. BMS-986165 has shown promising results in preclinical studies and is being investigated as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用机制

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the downstream signaling of these cytokines, which are known to play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFNs, both in vitro and in vivo. This leads to a reduction in inflammation and tissue damage in various autoimmune diseases. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have an immunomodulatory effect, reducing the activation and proliferation of T cells and B cells.

实验室实验的优点和局限性

One of the main advantages of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the long-term safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases.

未来方向

For the research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include clinical trials in humans to determine its safety and efficacy in treating autoimmune diseases. Further studies are also needed to investigate the long-term effects of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide on the immune system and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide with other immunomodulatory agents may have synergistic effects and could be explored in future studies.

合成方法

The synthesis method of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 3-(4-morpholinylcarbonyl)aniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.

科学研究应用

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to significantly reduce skin inflammation and improve skin histology. In a mouse model of lupus, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was shown to reduce autoantibody production and kidney damage. In a mouse model of inflammatory bowel disease, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to reduce inflammation and improve gut histology.

属性

产品名称

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

分子式

C20H21BrN2O4

分子量

433.3 g/mol

IUPAC 名称

2-(4-bromo-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChI 键

UMMZCTCBVZIMQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

规范 SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。